molecular formula C15H14O2 B14003506 2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione CAS No. 75909-63-6

2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione

Cat. No.: B14003506
CAS No.: 75909-63-6
M. Wt: 226.27 g/mol
InChI Key: BZVSCOJVRSDRDH-UHFFFAOYSA-N
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Description

2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione is an organic compound with a complex structure derived from naphthalene. This compound is characterized by the presence of an ethyl group at the second position and a prop-2-enyl group at the third position on the naphthalene ring, along with two ketone groups at the first and fourth positions. It is a member of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by alkylation and oxidation reactions. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl₃) as a catalyst, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of study in medicinal chemistry.

    Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment and antimicrobial therapies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene-1,4-dione:

    2-Hydroxy-3-methylnaphthalene-1,4-dione:

Uniqueness

2-Ethyl-3-prop-2-enylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-enyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.

Properties

CAS No.

75909-63-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-ethyl-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C15H14O2/c1-3-7-11-10(4-2)14(16)12-8-5-6-9-13(12)15(11)17/h3,5-6,8-9H,1,4,7H2,2H3

InChI Key

BZVSCOJVRSDRDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C

Origin of Product

United States

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